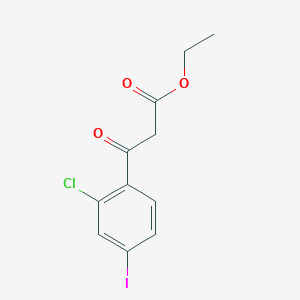
ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro and iodo substituent on the phenyl ring, which is attached to an oxopropanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-chloro-4-iodophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and iodo substituents on the phenyl ring can be replaced by other nucleophiles.
Reduction: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol.
Oxidation: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Substituted phenyl esters with different functional groups replacing the chloro or iodo substituents.
Reduction: Ethyl 3-(2-chloro-4-iodophenyl)-3-hydroxypropanoate.
Oxidation: Quinones or other oxidized phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the construction of more complex molecules in organic synthesis.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It is employed in studies investigating the biological activity of related compounds and their interactions with biological targets.
Mécanisme D'action
The mechanism of action of ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and iodo substituents can influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate can be compared with other similar compounds such as:
Ethyl 3-(2-chloro-4-bromophenyl)-3-oxopropanoate: Similar structure but with a bromine substituent instead of iodine.
Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate: Similar structure but with a fluorine substituent instead of iodine.
Ethyl 3-(2-chloro-4-methylphenyl)-3-oxopropanoate: Similar structure but with a methyl substituent instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClIO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZNSOBGCYGRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
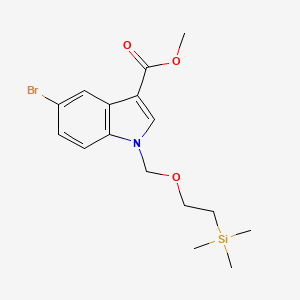
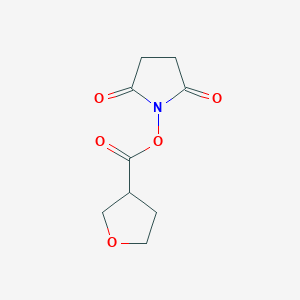
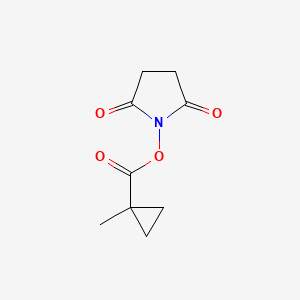
![5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8152149.png)
![Ethyl 3-[2-methoxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B8152154.png)
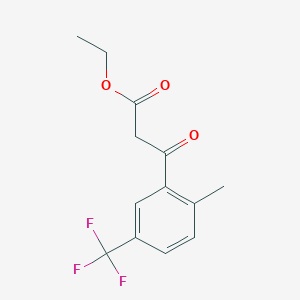
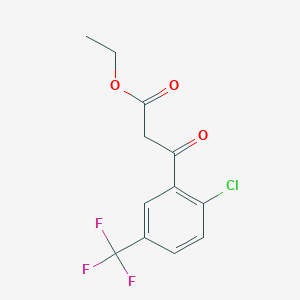
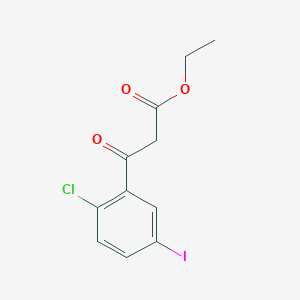
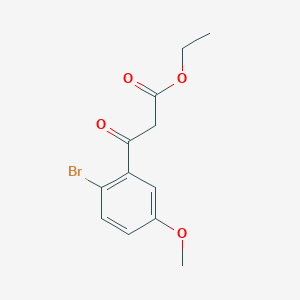

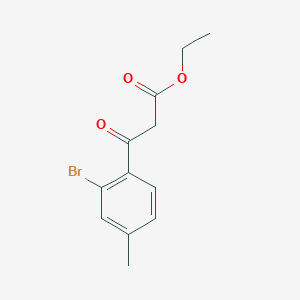
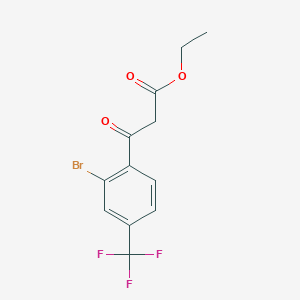
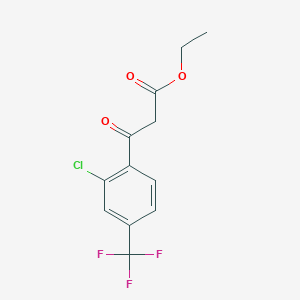
![5-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152210.png)
